molecular formula C14H15NO5S B5185728 2-Hydroxy-5-[2-(3-hydroxy-6-methylpyridin-2-yl)ethyl]benzenesulfonic acid

2-Hydroxy-5-[2-(3-hydroxy-6-methylpyridin-2-yl)ethyl]benzenesulfonic acid

Cat. No.: B5185728
M. Wt: 309.34 g/mol
InChI Key: KUNGXQJOTZWDCW-UHFFFAOYSA-N
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Description

2-Hydroxy-5-[2-(3-hydroxy-6-methylpyridin-2-yl)ethyl]benzenesulfonic acid is a complex organic compound that features both aromatic and heterocyclic structures. This compound is characterized by the presence of a sulfonic acid group, a hydroxyl group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-[2-(3-hydroxy-6-methylpyridin-2-yl)ethyl]benzenesulfonic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring followed by the introduction of the sulfonic acid group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and batch processing. The use of advanced purification methods such as crystallization, distillation, and chromatography is essential to achieve high purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-[2-(3-hydroxy-6-methylpyridin-2-yl)ethyl]benzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the sulfonic acid group or to alter the pyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the aromatic or pyridine rings.

Scientific Research Applications

2-Hydroxy-5-[2-(3-hydroxy-6-methylpyridin-2-yl)ethyl]benzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-[2-(3-hydroxy-6-methylpyridin-2-yl)ethyl]benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its sulfonic acid group can participate in ionic interactions, while the hydroxyl and pyridine groups can form hydrogen bonds and coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-6-methylpyridine: Shares the pyridine ring and hydroxyl group but lacks the sulfonic acid group.

    Benzenesulfonic acid: Contains the sulfonic acid group but lacks the pyridine ring and hydroxyl group.

    3-Hydroxy-6-methylpyridine: Similar to 2-Hydroxy-6-methylpyridine but with a different position of the hydroxyl group.

Uniqueness

2-Hydroxy-5-[2-(3-hydroxy-6-methylpyridin-2-yl)ethyl]benzenesulfonic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both aromatic and heterocyclic structures, along with the sulfonic acid group, makes it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

2-hydroxy-5-[2-(3-hydroxy-6-methylpyridin-2-yl)ethyl]benzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S/c1-9-2-6-12(16)11(15-9)5-3-10-4-7-13(17)14(8-10)21(18,19)20/h2,4,6-8,16-17H,3,5H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNGXQJOTZWDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)O)CCC2=CC(=C(C=C2)O)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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